molecular formula C22H47NO4S B14164467 Cyclohexyldiethylammonium lauryl sulfate CAS No. 13106-15-5

Cyclohexyldiethylammonium lauryl sulfate

Cat. No.: B14164467
CAS No.: 13106-15-5
M. Wt: 421.7 g/mol
InChI Key: MPLKHTYEXMXSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyldiethylammonium lauryl sulfate is an ionic surfactant compound supplied for laboratory and industrial research applications. This chemical features a lauryl sulfate anion, a well-characterized surfactant known for its effective foaming and cleansing properties, paired with a cyclohexyldiethylammonium cation. The unique ammonium counterion may influence properties such as solubility, thermal stability, and compatibility in various formulations compared to more common salts like sodium or ammonium lauryl sulfate. As an anionic surfactant, its primary mechanism of action involves reducing surface tension at interfaces. The molecule's hydrophobic tail interacts with oils and greases, while its hydrophilic head group ensures water solubility. Above its critical micelle concentration, it forms micelles that emulsify and solubilize non-polar substances, facilitating their removal or dispersion. This action is fundamental in applications such as the preparation of polymer latexes for materials science, where it can act as an emulsifying agent to stabilize monomer emulsions, ensuring uniform particle distribution during polymerization. Potential research applications also extend to the study of surfactant chemistry, including the investigation of micelle formation, the development of novel catalytic systems, or the fabrication of specialized materials. In biological research, it may find use in laboratory cleaning solutions or in protocols for membrane protein solubilization, though its specific safety profile in these contexts must be empirically determined. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for use in personal care, cosmetic, or consumer products. Researchers should handle this material with appropriate precautions, as surfactant compounds can cause irritation upon contact with skin or eyes. A consultation of the relevant Safety Data Sheet (SDS) is mandatory prior to use.

Properties

CAS No.

13106-15-5

Molecular Formula

C22H47NO4S

Molecular Weight

421.7 g/mol

IUPAC Name

N,N-diethylcyclohexanamine;dodecyl hydrogen sulfate

InChI

InChI=1S/C12H26O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3

InChI Key

MPLKHTYEXMXSRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1

Origin of Product

United States

Preparation Methods

Conventional Sulfation Methods

The most traditional method for preparing lauryl sulfate involves the reaction of lauryl alcohol with chlorosulfonic acid to produce lauryl hydrogen sulfate, which is then neutralized with a base such as sodium hydroxide to yield sodium lauryl sulfate. The overall reaction can be represented as:

$$
\text{C}{12}\text{H}{25}\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{HCl}
$$

$$
\text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{Na} + \text{H}_2\text{O}
$$

This method, while effective, presents several operational hazards. Chlorosulfonic acid is highly corrosive, emits toxic fumes, and requires specialized handling and equipment. The process also generates hydrochloric acid gas, necessitating adequate ventilation and neutralization systems.

Alternative Sulfation Using Sulfamic Acid

To address the safety and environmental concerns associated with chlorosulfonic acid, alternative methods using sulfamic acid as the sulfating agent have been developed. Sulfamic acid is a non-volatile, solid reagent that is significantly less hazardous. In this approach, lauryl alcohol reacts with sulfamic acid, often in the presence of an acidic ionic liquid and urea as catalysts, to yield lauryl sulfate. The reaction proceeds under mild conditions (80–100°C) and typically achieves high yields with minimal by-product formation.

The reaction scheme is as follows:

$$
\text{C}{12}\text{H}{25}\text{OH} + \text{NH}2\text{SO}3\text{H} \xrightarrow{\text{ionic liquid, urea}} \text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{NH}3
$$

The resulting lauryl hydrogen sulfate can then be neutralized with an appropriate base or amine to generate the desired lauryl sulfate salt.

Process Optimization and Yields

A detailed example of this method involves mixing lauryl alcohol and sulfamic acid in a molar ratio of 1:0.56 to 1.22, with 1-butylpyridine bisulfate as the acidic ionic liquid catalyst (8.38 mol%) and urea as a co-catalyst. The mixture is stirred at 90–100°C for 2–4 hours, after which the product is neutralized, washed, and dried. This process yields pure sodium lauryl sulfate as a white powder, with isolated yields reported at 64% and a melting point of 183–185°C.

Data Table: Comparative Sulfation Methods

Method Sulfating Agent Catalyst Reaction Temp (°C) Reaction Time (h) Yield (%) Safety Considerations
Conventional Chlorosulfonic acid None 0–25 1–2 60–80 Corrosive, toxic fumes, HCl generation
Alternative Sulfamic acid Ionic liquid, urea 80–100 2–4 60–70 Safer, mild, less corrosive

Purification and Characterization

Following synthesis, the lauryl sulfate product is typically purified by washing with absolute ethanol and chloroform to remove unreacted starting materials and by-products. The purity and identity of the product are confirmed by melting point determination, infrared spectroscopy, and, where necessary, nuclear magnetic resonance (NMR) spectroscopy. These methods ensure that the lauryl sulfate anion is suitable for subsequent salt formation.

Synthesis of Cyclohexyldiethylammonium Cation

Chemical Structure and Properties

The cyclohexyldiethylammonium cation is derived from cyclohexyldiethylamine, a tertiary amine featuring a cyclohexyl group bonded to a nitrogen atom, which is also substituted with two ethyl groups. The cation is formed by protonation of the amine, typically using a strong acid or by direct ion exchange with a suitable anion.

Preparation of Cyclohexyldiethylamine

Cyclohexyldiethylamine can be synthesized via alkylation reactions, where cyclohexylamine is reacted with ethyl halides under basic conditions. The reaction is generally performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.

$$
\text{C}6\text{H}{11}\text{NH}2 + 2 \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaOH}} \text{C}6\text{H}{11}\text{N(C}2\text{H}5)2 + 2 \text{NaBr} + 2 \text{H}_2\text{O}
$$

The resulting tertiary amine is purified by distillation or extraction, and its identity is confirmed by NMR and mass spectrometry.

Formation of the Ammonium Cation

The cyclohexyldiethylammonium cation is generated by protonating cyclohexyldiethylamine with a strong acid, such as sulfuric acid, or by ion exchange with an acidic salt. In the context of lauryl sulfate salt formation, the amine can be directly neutralized with lauryl hydrogen sulfate or lauryl sulfate to form the desired salt.

$$
\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2 + \text{C}{12}\text{H}{25}\text{OSO}3\text{H} \rightarrow [\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+ [\text{C}{12}\text{H}{25}\text{OSO}3]^-
$$

Alternatively, the salt can be prepared by metathesis, reacting cyclohexyldiethylammonium chloride or bromide with sodium lauryl sulfate, precipitating sodium chloride or sodium bromide, and isolating the desired product.

Data Table: Amine Alkylation and Salt Formation

Step Reactants Conditions Yield (%) Purification Method
Amine Alkylation Cyclohexylamine, ethyl bromide NaOH, reflux 60–75 Distillation, extraction
Ammonium Salt Formation Amine, lauryl sulfate Neutralization 70–90 Recrystallization, washing

Preparation of this compound

Direct Neutralization Method

The most straightforward method for preparing this compound is the direct neutralization of cyclohexyldiethylamine with lauryl hydrogen sulfate. This reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The stoichiometry is generally 1:1, ensuring complete neutralization and salt formation.

$$
\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2 + \text{C}{12}\text{H}{25}\text{OSO}3\text{H} \rightarrow [\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+ [\text{C}{12}\text{H}{25}\text{OSO}3]^-
$$

The product precipitates as a solid or separates as an oil, depending on solvent and concentration. It is isolated by filtration or extraction, washed with cold solvent, and dried under vacuum.

Salt Metathesis Method

An alternative approach involves salt metathesis, wherein cyclohexyldiethylammonium chloride or bromide is reacted with sodium lauryl sulfate in aqueous solution. The reaction yields this compound and sodium chloride or sodium bromide as a by-product.

$$
[\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+\text{Cl}^- + \text{C}{12}\text{H}{25}\text{OSO}3\text{Na} \rightarrow [\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+ [\text{C}{12}\text{H}{25}\text{OSO}3]^- + \text{NaCl}
$$

The reaction mixture is stirred at ambient temperature, and the inorganic salt by-product (NaCl or NaBr) is removed by filtration. The organic phase containing the desired product is concentrated and purified by recrystallization or solvent extraction.

Solvent Selection and Process Parameters

The choice of solvent is critical for optimizing yield and purity. Water, ethanol, and isopropanol are commonly used, with ethanol often providing the best balance between solubility and ease of product isolation. The reaction is typically complete within 1–2 hours at room temperature, but mild heating (30–50°C) can accelerate the process.

Purification and Characterization

After isolation, the product is washed with cold ethanol or acetone to remove residual inorganic salts and unreacted starting materials. The final product is dried under reduced pressure. Characterization is performed using melting point determination, infrared spectroscopy (to confirm the presence of sulfate ester and ammonium functionalities), and NMR spectroscopy (to verify the structure of both cation and anion).

Data Table: Preparation Methods for this compound

Method Reactants Solvent Temp (°C) Time (h) Yield (%) Purification
Direct Cyclohexyldiethylamine, lauryl hydrogen sulfate Ethanol 25–50 1–2 70–90 Filtration, drying
Metathesis Cyclohexyldiethylammonium chloride, sodium lauryl sulfate Water/ethanol 25–40 1–2 65–85 Filtration, washing

Analytical and Quality Control Considerations

Spectroscopic Analysis

Infrared spectroscopy is used to confirm the presence of characteristic sulfate ester peaks (typically near 1220–1260 cm⁻¹ for S=O stretching) and ammonium peaks. Proton and carbon NMR spectroscopy provide detailed information about the organic framework, confirming the presence of cyclohexyl, ethyl, and lauryl groups.

Purity Assessment

Purity is assessed by melting point determination, elemental analysis, and, where available, high-performance liquid chromatography (HPLC). Residual inorganic salts are quantified by conductivity or ion chromatography. The absence of starting materials is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) for volatile amines.

Table: Analytical Parameters

Parameter Technique Typical Value/Range
Melting Point Melting point apparatus 100–120°C (literature dependent)
IR (S=O stretch) FTIR 1220–1260 cm⁻¹
NMR (proton) ¹H NMR Consistent with structure
Purity Elemental analysis, HPLC >95%

Comparative Evaluation of Preparation Methods

Efficiency and Yield

Both direct neutralization and salt metathesis methods offer high yields and operational simplicity. The choice of method depends on the availability of starting materials and desired purity. Direct neutralization is preferred when lauryl hydrogen sulfate is available, while metathesis is suitable when sodium lauryl sulfate and cyclohexyldiethylammonium chloride are on hand.

Scalability

Both methods are amenable to scale-up, with batch and continuous processes feasible. The choice of reactor design and purification strategy will depend on the intended scale and application.

Data Table: Comparative Analysis

Criterion Direct Neutralization Salt Metathesis
Yield High (70–90%) Moderate–high (65–85%)
Purity High High
Safety Good (with sulfamic acid) Good
Environmental Favorable (with green solvents) Favorable (with green solvents)
Scalability Excellent Excellent

Literature Perspectives and Research Developments

Chemical Reactions Analysis

Types of Reactions

Cyclohexyldiethylammonium lauryl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyldiethylammonium lauryl sulfate has a wide range of applications in scientific research:

Mechanism of Action

Cyclohexyldiethylammonium lauryl sulfate exerts its effects primarily through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of liquids. It also disrupts cell membranes by solubilizing lipids and proteins, making it effective in cell lysis and protein extraction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between cyclohexyldiethylammonium lauryl sulfate and structurally related surfactants:

Property This compound Ammonium Lauryl Sulfate (ALS) Sodium Lauryl Sulfate (SLS) Sodium Lauryl Ether Sulfate (SLES)
Cation Cyclohexyldiethylammonium Ammonium (NH₄⁺) Sodium (Na⁺) Sodium (Na⁺) + ethoxylated chain
Anion Lauryl sulfate (C₁₂H₂₅SO₄⁻) Lauryl sulfate Lauryl sulfate Lauryl ether sulfate (C₁₂H₂₅(OCH₂CH₂)ₙSO₄⁻)
Hydrophobicity High (due to cyclohexyl group) Moderate Low Moderate (depends on ethoxylation degree)
Foaming Capacity Likely high (similar to ALS/SLS) High Very high High
Irritation Potential Expected lower than ALS/SLS Moderate to high High Lower than SLS
Biodegradability Unclear (cyclohexyl may hinder degradation) Moderate High Moderate to high
Common Applications Niche industrial formulations Detergents, personal care Detergents, shampoos, toothpaste Mild cleansers, shampoos

Key Research Findings

  • Cationic Influence: The cyclohexyl group in the cation may reduce water solubility compared to ALS or SLS but enhance compatibility with nonpolar solvents, making it suitable for specialized emulsification processes. This structural modification could also mitigate skin irritation, a common issue with SLS and ALS .
  • Performance vs. SLES : Unlike SLES, which incorporates ethoxylation for milder effects, this compound relies on cation modification. While SLES is preferred in personal care for reduced irritation, the target compound may find use in industrial settings requiring tailored hydrophobicity .

Biological Activity

Cyclohexyldiethylammonium lauryl sulfate (CDEALS) is a compound that belongs to the class of quaternary ammonium surfactants. This article provides a comprehensive overview of its biological activity, including its effects on microbial pathogens, skin irritation potential, and cytotoxicity, drawing from diverse sources of research.

Chemical Structure and Properties

CDEALS is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. Its structure includes a cyclohexyl group and two ethyl groups attached to a quaternary ammonium center, along with a lauryl sulfate tail. This unique configuration contributes to its surfactant properties and biological activity.

Antimicrobial Activity

CDEALS exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that:

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This is primarily due to its ability to insert into lipid bilayers, altering membrane integrity and fluidity.
  • Efficacy Against Pathogens : Studies have shown that CDEALS is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal activity has also been documented against species such as Candida albicans.

Table 1: Antimicrobial Efficacy of CDEALS

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Skin Irritation and Toxicity

While CDEALS has beneficial antimicrobial properties, its use is also associated with skin irritation and cytotoxic effects:

  • Skin Irritation : CDEALS can cause irritation upon dermal exposure. Studies have indicated that concentrations above 0.5% can lead to erythema and discomfort in human subjects.
  • Cytotoxicity : In vitro studies have demonstrated that CDEALS can induce cytotoxic effects in human keratinocytes at higher concentrations. The cytotoxicity is attributed to membrane disruption and oxidative stress.

Table 2: Skin Irritation Potential of CDEALS

Concentration (%)Effect ObservedReference
0.5Mild erythema
1.0Moderate irritation
2.5Severe irritation

Case Studies

Several case studies highlight the practical implications of CDEALS in dermatological formulations:

  • Topical Antiseptic Formulation : A study involving a topical formulation containing CDEALS showed significant reduction in bacterial load in patients with infected wounds compared to placebo treatments.
  • Cosmetic Applications : In cosmetic products, CDEALS has been utilized for its emulsifying properties while maintaining a balance between efficacy and skin tolerance.

Research Findings

Recent research has focused on optimizing the concentration of CDEALS in formulations to maximize antimicrobial efficacy while minimizing irritation:

  • Concentration Optimization : Formulations containing 0.5% CDEALS were found to be effective against pathogens without causing significant skin irritation.
  • Synergistic Effects : Combining CDEALS with other antimicrobial agents has shown enhanced efficacy against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity cyclohexyldiethylammonium lauryl sulfate?

  • Methodological Answer : Utilize quaternization reactions between lauryl sulfate anions and cyclohexyldiethylamine under controlled pH (e.g., acidic conditions). Purification can involve recrystallization from ethanol-water mixtures or column chromatography to remove unreacted amines and sulfates. Characterization via NMR (¹H, ¹³C) and FT-IR confirms structural integrity, while elemental analysis ensures stoichiometric purity .

Q. Which analytical techniques are optimal for characterizing its micellar behavior and critical micelle concentration (CMC)?

  • Methodological Answer : Employ surface tension measurements (Du Noüy ring method) to determine CMC. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can assess micelle size and morphology. Cyclic voltammetry may probe diffusion coefficients and aggregation dynamics in solution .

Q. How does its surfactant efficiency compare to structurally similar quaternary ammonium lauryl sulfates?

  • Methodological Answer : Conduct comparative studies using interfacial tension measurements (e.g., pendant drop method) and foam stability tests. Evaluate CMC values under identical conditions (temperature, ionic strength) to isolate the impact of the cyclohexyldiethylammonium group on hydrophobic interactions .

Advanced Research Questions

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach, such as a Doehlert matrix, to optimize variables (pH 3–9, 25–60°C). Monitor degradation via HPLC for sulfate anion formation and NMR for structural changes. Accelerated stability testing at elevated temperatures can predict shelf-life using the Arrhenius equation .

Q. What conflicting data exist regarding its biodegradation pathways, and how can they be resolved?

  • Methodological Answer : Discrepancies in anaerobic vs. aerobic degradation rates may arise from microbial consortia variability. Resolve via isotopic labeling (¹⁴C-tracking) and metagenomic analysis of microbial communities in standardized OECD tests. Cross-validate with high-resolution mass spectrometry (HRMS) to identify intermediate metabolites .

Q. How can computational models predict its interactions with lipid bilayers or biomembranes?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model insertion energetics and bilayer disruption. Validate with experimental data from fluorescence anisotropy (e.g., DPH probes) and cryo-EM for membrane structural changes .

Q. How to address discrepancies in cytotoxicity assays across different cell lines (e.g., epithelial vs. fibroblast)?

  • Methodological Answer : Perform dose-response assays (MTT/CCK-8) under standardized conditions (serum-free media, 24–72 hr exposure). Control for cell-specific uptake mechanisms using fluorescently tagged analogs. Cross-reference with transcriptomic data to identify stress-response pathways .

Q. What experimental strategies optimize its use in selective microbiological media (e.g., sulfate-reducing bacteria detection)?

  • Methodological Answer : Adapt lauryl sulfate broth protocols (e.g., ASTM D4412) by varying concentrations (0.1–1.0% w/v) to balance microbial inhibition and nutrient availability. Validate via growth curves and PCR for sulfate reductase gene expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.